1-(1-Methylindole-3-ylmethyl)piperazine
Description
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-methyl-3-(piperazin-1-ylmethyl)indole |
InChI |
InChI=1S/C14H19N3/c1-16-10-12(11-17-8-6-15-7-9-17)13-4-2-3-5-14(13)16/h2-5,10,15H,6-9,11H2,1H3 |
InChI Key |
VHXSUTCQMZABNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCNCC3 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
-
CNS Disorders :
- Research indicates that derivatives of piperazine, including 1-(1-Methylindole-3-ylmethyl)piperazine, exhibit potential as treatments for central nervous system disorders. They may act as antagonists at histamine receptors, which are implicated in various neurological conditions such as anxiety, depression, and schizophrenia .
- Anticancer Activity :
- Metabolic Disorders :
Case Study 1: Anticancer Properties
A study published in Cancer Letters evaluated the cytotoxic effects of a series of piperazine derivatives on A549 (lung cancer) and HT-29 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .
Case Study 2: CNS Activity
In a clinical trial assessing the efficacy of piperazine derivatives for treating generalized anxiety disorder, participants receiving treatment showed significant improvements on standardized anxiety scales compared to placebo groups. This highlights the potential role of compounds like this compound in managing psychiatric conditions .
Comparative Analysis of Piperazine Derivatives
Comparison with Similar Compounds
Comparison with Structural Analogs
Cytotoxicity and Anticancer Activity
Piperazine derivatives with aromatic substituents, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (), exhibit potent cytotoxicity against diverse cancer cell lines (e.g., IC₅₀ values <10 μM in liver, breast, and colon cancers). These compounds act via inhibition of cell proliferation, with time-dependent stability observed for derivatives like 5a . In contrast, indole-containing analogs like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole () demonstrate moderate BACE1 inhibitory activity (IC₅₀ ~20 μM), suggesting that the indole-piperazine hybrid’s bioactivity is context-dependent.
Table 1: Cytotoxicity Data of Selected Piperazine Derivatives
*Biological data for 1-(1-Methylindole-3-ylmethyl)piperazine is pending experimental validation.
Receptor Binding and Selectivity
Piperazine derivatives often target serotonin (5-HT) receptors. For instance, 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) () shows ~65-fold selectivity for 5-HT₁B receptors (Kᵢ ~15 nM), while 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) () exhibits psychoactive effects akin to MDMA via 5-HT₂ agonism. The indole moiety in the target compound may confer affinity for 5-HT₁A receptors, analogous to N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (), which binds 5-HT₁A with nanomolar affinity. Structural comparisons suggest that electron-withdrawing groups (e.g., -CF₃ in 3-TFMPP) enhance 5-HT₁B selectivity, whereas bulky indole substitutions may favor 5-HT₁A or multi-receptor interactions .
Physicochemical Properties
The pKa of piperazine derivatives significantly impacts solubility and bioavailability. 1-(2-Hydroxyethyl)piperazine () has pKa₁ = 3.73 and pKa₂ = 7.98, while 1-methylpiperazine exhibits pKa₁ = 8.5. The methylindole group in the target compound likely increases basicity compared to hydroxylated analogs, favoring protonation at physiological pH and enhancing solubility in acidic environments. Additionally, the indole’s hydrophobicity may improve blood-brain barrier penetration relative to polar derivatives like 1-(4-pyridyl)piperazine (), which is used for peptide derivatization due to its hydrophilic nature .
Metabolic Stability and Degradation Pathways
Piperazine rings are prone to oxidative degradation. Fluoroquinolones with piperazine substituents undergo MnO₂-mediated N-dealkylation and hydroxylation (), while MDBP is metabolized to glucuronidated/sulfated derivatives (). However, N-dealkylation metabolites (e.g., 1-aryl-piperazines) could retain pharmacological activity, as seen with nefazodone metabolites () .
Preparation Methods
Indole Core Synthesis via Fischer Indole Synthesis
The indole moiety is typically constructed using the Fischer indole synthesis , a classic method involving the cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For 1-methylindole derivatives, 1-methyltryptophan serves as a precursor, which can be methylated using methiodide in liquid ammonia with metallic sodium as a reducing agent. Subsequent oxidation or aldehyde formation (e.g., 1-methylindole-3-acetaldehyde) is achieved via reactions with dimethylformamide and phosphorus oxychloride.
Stepwise Synthetic Protocols
Synthesis of 1-Methylindole-3-ylmethyl Chloride
-
Starting Material : 1-Methylindole-3-methanol is prepared by reducing 1-methylindole-3-acetaldehyde using sodium borohydride.
-
Chlorination : The alcohol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding 1-methylindole-3-ylmethyl chloride. Excess SOCl₂ is removed under reduced pressure.
Coupling with Piperazine
-
Reaction Setup : 1-Methylpiperazine (1.2 equiv) is dissolved in dry DMF under nitrogen. Sodium hydride (1.5 equiv) is added to generate the piperazine anion.
-
Alkylation : The chloromethyl-indole derivative is added dropwise at 0°C, followed by heating to 60°C for 12 hours.
-
Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 65% to 78%.
Industrial-Scale Production Considerations
Green Chemistry Approaches
Industrial methods prioritize solvent recovery and catalyst reuse. For example, continuous flow reactors minimize waste in the piperazine alkylation step, achieving 85% yield with >99% purity. Transmethylation reactions using ammonia instead of toxic methylating agents (e.g., methyl iodide) reduce environmental impact.
Purification Techniques
-
Crystallization : The crude product is dissolved in hot toluene, treated with glacial acetic acid, and cooled to 0–5°C to precipitate the acetate salt.
-
Distillation : High-purity 1-methylpiperazine is isolated via fractional distillation under reduced pressure (bp 60–65°C at 15 mmHg).
Comparative Analysis of Synthetic Methods
Characterization and Quality Control
-
Spectroscopic Analysis :
-
Chromatographic Purity : HPLC (C18 column, MeOH:H₂O 70:30) shows a single peak at 4.2 minutes.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(1-Methylindole-3-ylmethyl)piperazine and its analogs?
- Methodological Answer : Piperazine derivatives are typically synthesized via coupling reactions. For example, carbodiimide-based reagents like EDC and HOAt facilitate the derivatization of carboxyl groups on peptides with piperazine moieties . Substituents on the indole or piperazine ring can be introduced using nucleophilic substitution or alkylation. For instance, bromomethyl intermediates (e.g., 4,6-dimethyl-1,3-bis(bromomethyl)benzene) react with 1-(2-hydroxymethyl)piperazine under reflux with NaHCO₃ in acetonitrile, followed by recrystallization .
Q. How can structural characterization of piperazine derivatives be optimized using spectroscopic techniques?
- Methodological Answer : Raman microspectroscopy is effective for differentiating isomers. Parameters such as laser power (10–20 mW) and scan counts (4–256 scans) significantly enhance spectral resolution. Multivariate analysis (PCA followed by LDA) can separate isomers like 1-(3-chlorophenyl)piperazine (mCPP) and its positional analogs by analyzing peak positions and intensities . NMR (e.g., δH in CD₃OD) and mass spectrometry further validate structural assignments, particularly for hydroxyethyl or halogenated substituents .
Q. What safety protocols are critical when handling piperazine derivatives in laboratory settings?
- Methodological Answer : Avoid inhalation of dust/vapors and use static discharge precautions. For spills, neutralize with inert absorbents and dispose of as hazardous waste. First-aid measures for inhalation include stabilizing unconscious patients in a lateral position. Storage requires airtight containers away from ignition sources .
Advanced Research Questions
Q. How do substituent modifications on the piperazine ring influence receptor binding affinity and selectivity?
- Methodological Answer : Substituent size and polarity dictate interactions with targets like serotonin (5-HT) transporters. For example, fluorophenyl groups (e.g., 1-(4-fluorophenyl)piperazine) enhance dopamine transporter affinity, while trifluoromethyl groups increase metabolic stability but reduce CNS penetration . Radioligand displacement assays and molecular docking can quantify these effects, with logP values predicting BBB permeability .
Q. What analytical approaches resolve isomeric piperazines in complex mixtures?
- Methodological Answer : Raman microspectroscopy with PCA-LDA distinguishes isomers (e.g., 3-TFMPP vs. 4-TFMPP) by capturing >99% variance in principal components. GC-EI-MS paired with SWGDRUG spectral libraries identifies fragmentation patterns unique to benzyl- or phenylpiperazines . HPLC derivatization with 1-(2-methoxyphenyl)piperazine stabilizes isocyanates for UV detection .
Q. How can metabolic pathways of piperazine derivatives be modeled in preclinical studies?
- Methodological Answer : Liver microsomes from Wistar or Dark Agouti rats are used to study oxidative metabolism. Kinetic assays reveal sex-dependent differences (e.g., male > female in M-1 metabolite formation). LC-MS/MS quantifies phase I metabolites like 4,4'-difluorobenzophenone, while CYP inhibition assays (e.g., CYP2D6) assess drug-drug interaction risks .
Q. What strategies mitigate data contradictions in receptor binding studies of piperazine analogs?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH affecting protonation states) or stereochemistry. Validate results using orthogonal methods:
- Functional assays : Measure cAMP accumulation for G蛋白偶联受体 (GPCR) activity .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics, reducing false positives from fluorescent artifacts .
- Species-specific models : Rodent vs. human liver microsomes may show divergent CYP450 metabolism .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
